molecular formula C7H3BrClIO B8216084 3-Bromo-5-chloro-2-iodobenzaldehyde

3-Bromo-5-chloro-2-iodobenzaldehyde

Cat. No.: B8216084
M. Wt: 345.36 g/mol
InChI Key: QBJCVFRRFGLFDM-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-iodobenzaldehyde is an aromatic compound with the molecular formula C7H3BrClIO It is characterized by the presence of three halogen atoms (bromine, chlorine, and iodine) attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2-iodobenzaldehyde typically involves halogenation reactions. One common method is the sequential halogenation of benzaldehyde derivatives. For instance, starting with a benzaldehyde derivative, bromination, chlorination, and iodination can be carried out under controlled conditions to introduce the respective halogen atoms at specific positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using appropriate halogenating agents such as bromine, chlorine, and iodine. These reactions are typically conducted in the presence of catalysts and under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2-iodobenzaldehyde can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides. Conditions often involve the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts like palladium.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Reagents include boronic acids and palladium catalysts, typically conducted under inert atmosphere and at elevated temperatures.

Major Products Formed

    Substitution Reactions: Products include substituted benzaldehyde derivatives with various functional groups.

    Oxidation and Reduction Reactions: Products include 3-Bromo-5-chloro-2-iodobenzoic acid and 3-Bromo-5-chloro-2-iodobenzyl alcohol.

    Coupling Reactions: Products include biaryl compounds with diverse substituents.

Scientific Research Applications

3-Bromo-5-chloro-2-iodobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the study of halogenated aromatic compounds.

    Biology: It can be used in the development of biologically active molecules and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-iodobenzaldehyde depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms can act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the aldehyde group undergoes changes in oxidation state, leading to the formation of different functional groups. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-iodobenzoic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde group.

    1-Bromo-5-chloro-3-fluoro-2-iodobenzene: Similar in structure but with a fluorine atom instead of an aldehyde group.

    5-Bromo-2-chlorobenzaldehyde: Similar in structure but lacks the iodine atom.

Uniqueness

3-Bromo-5-chloro-2-iodobenzaldehyde is unique due to the presence of three different halogen atoms on the benzaldehyde core, which imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

3-bromo-5-chloro-2-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClIO/c8-6-2-5(9)1-4(3-11)7(6)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJCVFRRFGLFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)I)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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